

Application Note: Iodometric Titration of Chloramine-B Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chloramine-B

Cat. No.: B1668639

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloramine-B (sodium N-chlorobenzenesulfonamide) is an organochlorine compound used as a disinfectant and antiseptic agent due to its capacity to release active chlorine in aqueous solutions.^[1] Accurate determination of its concentration is critical for quality control, efficacy studies, and formulation development. The most common and reliable method for assaying **Chloramine-B** is iodometric titration.^[2] This application note provides a detailed protocol for the determination of **Chloramine-B** concentration using this redox titration method.

Principle of the Method

Iodometric titration is an indirect titration method used to determine the concentration of oxidizing agents.^[2] The protocol involves two primary chemical reactions:

- Liberation of Iodine: **Chloramine-B** reacts with an excess of potassium iodide (KI) in an acidic medium. The **Chloramine-B** oxidizes the iodide ions (I^-) to free iodine (I_2), while the benzenesulfonamide moiety is reduced. The amount of iodine liberated is stoichiometrically equivalent to the amount of **Chloramine-B** present.^[3]
- Titration of Iodine: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate ($Na_2S_2O_3$). The thiosulfate ions ($S_2O_3^{2-}$) reduce the iodine back to iodide ions.^[4]

A starch solution is used as an indicator. Starch forms a deep blue-black complex with iodine. The endpoint of the titration is reached when all the iodine has been reduced by the sodium thiosulfate, indicated by the sharp disappearance of the blue color.

The key chemical equations are:

- Reaction 1: $\text{C}_6\text{H}_5\text{SO}_2\text{NCl}^- + 2\text{I}^- + 2\text{H}^+ \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}_2 + \text{I}_2 + \text{Cl}^-$
- Reaction 2: $\text{I}_2 + 2\text{S}_2\text{O}_3^{2-} \rightarrow 2\text{I}^- + \text{S}_4\text{O}_6^{2-}$ (tetrathionate)

Based on this stoichiometry, one mole of **Chloramine-B** corresponds to two moles of sodium thiosulfate.

Apparatus and Reagents

Apparatus:

- 50 mL Burette
- 250 mL Erlenmeyer flasks
- 10 mL and 25 mL Volumetric pipettes
- 100 mL and 1000 mL Volumetric flasks
- Analytical balance (readable to ± 0.1 mg)
- Magnetic stirrer and stir bars
- Graduated cylinders

Reagents:

- **Chloramine-B** (Sample of unknown concentration)
- Potassium iodate (KIO_3), primary standard grade, dried at 120°C
- Potassium iodide (KI), analytical grade

- Sodium thiosulfate pentahydrate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$), analytical grade
- Soluble starch (for indicator solution)
- Sulfuric acid (H_2SO_4), 2 M or dilute solution
- Deionized or distilled water

Experimental Protocols

Protocol 1: Preparation and Standardization of ~0.1 N Sodium Thiosulfate Solution

Since sodium thiosulfate is not a primary standard, its solution must be accurately standardized before use in the assay.^[5]

A. Preparation of ~0.1 N Sodium Thiosulfate Solution

- Boil approximately 1 L of deionized water for 15 minutes to sterilize it and expel dissolved CO_2 . Allow it to cool to room temperature.
- Accurately weigh about 25 g of $\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ and dissolve it in the freshly boiled and cooled water in a 1000 mL volumetric flask.
- Dilute to the mark with the same water.
- Mix the solution thoroughly and store it in a clean, tightly stoppered amber glass bottle. Allow the solution to stand for at least 24 hours before standardization.

B. Preparation of 0.1 N Potassium Iodate Primary Standard

- Accurately weigh approximately 3.567 g of dried primary standard grade KIO_3 .
- Dissolve it in deionized water in a 1000 mL volumetric flask and dilute to the mark. Mix thoroughly. This solution is stable and has a precisely known normality.

C. Standardization Procedure

- Pipette 25.0 mL of the standard 0.1 N KIO_3 solution into a 250 mL Erlenmeyer flask.
- Add approximately 2 g of potassium iodide (KI) and 5 mL of 2 M sulfuric acid.^[5] Swirl gently to dissolve the KI.
- The solution will turn a deep brown color due to the liberation of iodine ($\text{KIO}_3 + 5\text{KI} + 3\text{H}_2\text{SO}_4 \rightarrow 3\text{I}_2 + 3\text{K}_2\text{SO}_4 + 3\text{H}_2\text{O}$).^[4]
- Immediately begin titrating with the prepared ~0.1 N sodium thiosulfate solution from the burette.
- Continue titrating until the brown color of the iodine fades to a pale, straw-yellow.
- Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.
- Continue the titration dropwise, with constant swirling, until the blue color completely disappears, leaving a colorless solution. This is the endpoint.
- Record the volume of sodium thiosulfate solution used.
- Repeat the titration at least two more times for precision. The volumes should agree within ± 0.1 mL.

D. Calculation of Sodium Thiosulfate Normality

$$\text{NThiosulfate} = (\text{NKIO}_3 \times \text{VKIO}_3) / \text{VThiosulfate}$$

Where:

- NThiosulfate = Normality of the sodium thiosulfate solution
- NKIO₃ = Normality of the potassium iodate solution (e.g., 0.1 N)
- VKIO₃ = Volume of the potassium iodate solution used (e.g., 25.0 mL)
- VThiosulfate = Average volume of the sodium thiosulfate solution used (in mL)

Protocol 2: Titration of Chloramine-B Sample

A. Sample Preparation

- Accurately weigh a quantity of the **Chloramine-B** sample expected to be equivalent to about 25 mL of 0.1 N sodium thiosulfate.
- Dissolve the sample in deionized water in a volumetric flask (e.g., 100 mL) and dilute to the mark.

B. Titration Procedure

- Pipette a known volume (e.g., 25.0 mL) of the **Chloramine-B** sample solution into a 250 mL Erlenmeyer flask.
- Add approximately 2 g of potassium iodide (KI) and 5 mL of 2 M sulfuric acid. Swirl to mix.
- The solution will turn brown due to the liberated iodine.
- Titrate with the standardized sodium thiosulfate solution until the solution becomes pale yellow.
- Add 2 mL of starch indicator solution, which will turn the solution deep blue.
- Continue titrating dropwise until the blue color disappears completely.
- Record the volume of sodium thiosulfate titrant used.
- Repeat the titration for a total of three determinations.

C. Calculation of **Chloramine-B** Concentration

The percentage purity of the **Chloramine-B** sample can be calculated as follows:

$$\% \text{ Purity} = (V \times N \times \text{Eq. Wt.}) / (W \times 10)$$

Where:

- V = Volume of standardized sodium thiosulfate used (in mL)
- N = Normality of the standardized sodium thiosulfate solution

- Eq. Wt. = Equivalent weight of **Chloramine-B** (Molecular Weight / 2, which is $213.62 / 2 = 106.81$)
- W = Weight of the **Chloramine-B** sample taken (in g)

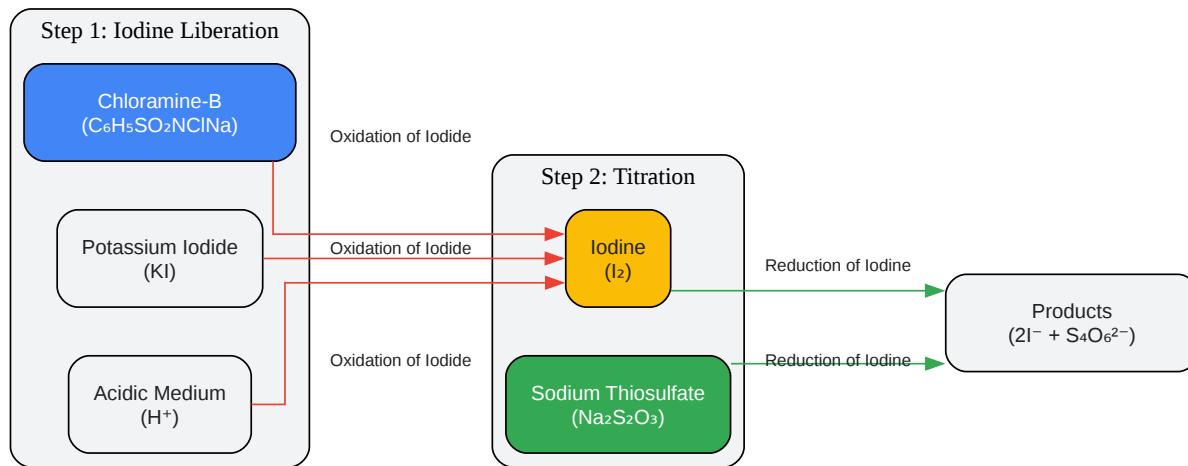
Data Presentation

Quantitative data should be recorded in structured tables for clarity and comparison.

Table 1: Standardization of 0.1 N Sodium Thiosulfate Solution

Trial	Volume of KIO_3 (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of $\text{Na}_2\text{S}_2\text{O}_3$ Used (mL)
1	25.0			
2	25.0			
3	25.0			

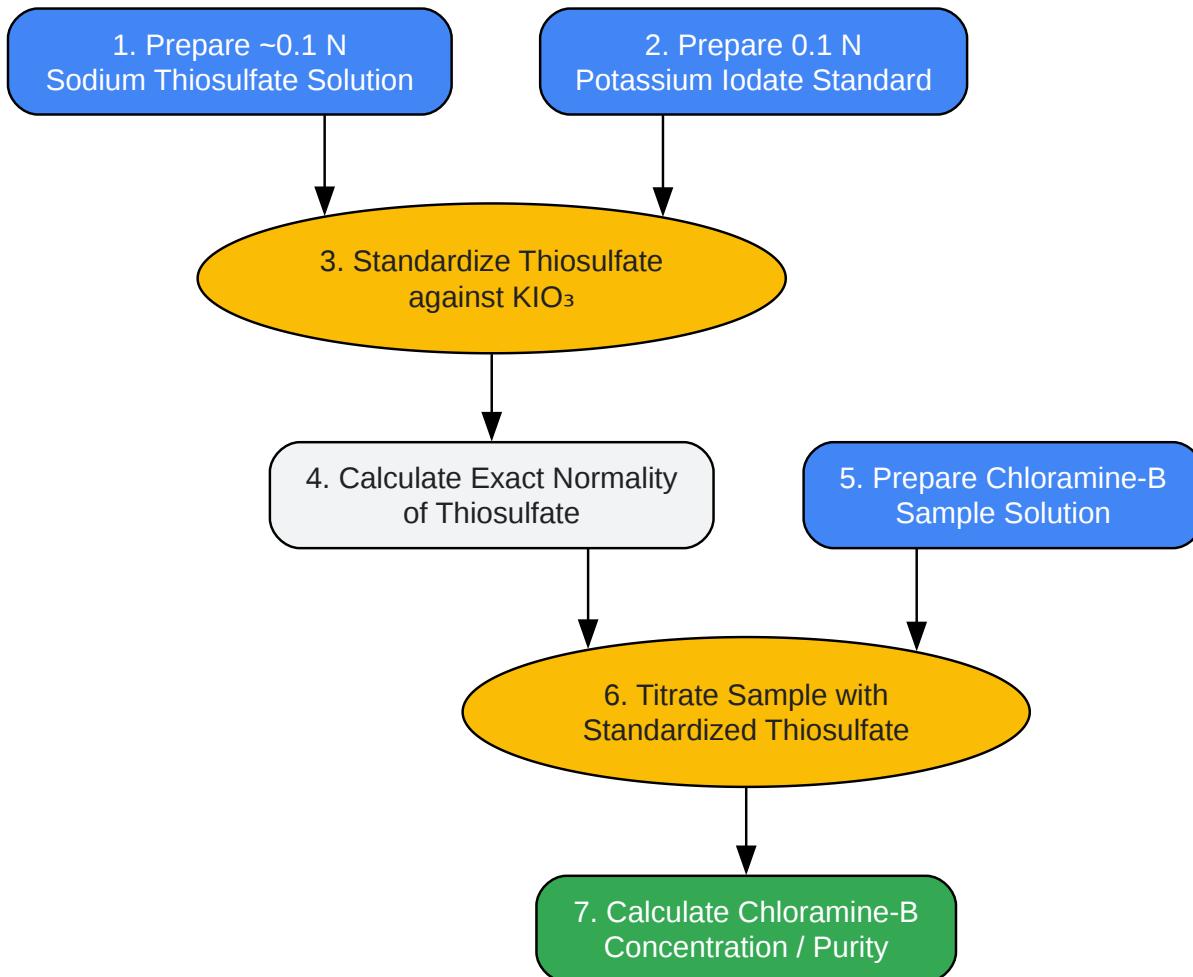
| Average | | | |


Table 2: Determination of **Chloramine-B** Concentration

Trial	Weight of Sample (g)	Volume of Sample Aliquot (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of $\text{Na}_2\text{S}_2\text{O}_3$ Used (mL)
1		25.0			
2		25.0			
3		25.0			

| Average | | | |

Visualizations


Reaction Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Chemical reaction pathway for the iodometric titration of **Chloramine-B**.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the **Chloramine-B** titration protocol.

Safety Precautions

- Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[6]
- Handle sulfuric acid with care as it is corrosive. Work in a well-ventilated area or a fume hood.[7]
- **Chloramine-B** is harmful if swallowed and can cause skin and eye irritation. Avoid creating dust and direct contact.[1]

- Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials like acids and flammable substances.[1]
- Dispose of all chemical waste according to institutional and local environmental regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oxychemicals.com.vn [oxychemicals.com.vn]
- 2. Iodometry - Wikipedia [en.wikipedia.org]
- 3. xylemanalytics.com [xylemanalytics.com]
- 4. hiranuma.com [hiranuma.com]
- 5. preparation and standardization of sodium thiosulfate.pptx [slideshare.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemos.de [chemos.de]
- To cite this document: BenchChem. [Application Note: Iodometric Titration of Chloramine-B Solutions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1668639#protocol-for-the-titration-of-chloramine-b-solutions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com